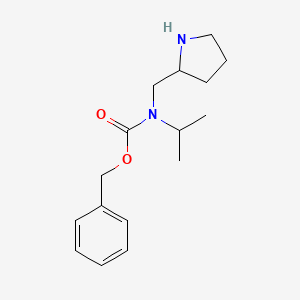

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester (CAS: 1353964-41-6) is a pyrrolidine-based carbamate ester. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 276.38 g/mol . The compound features a benzyl ester group, a pyrrolidine ring substituted with an isopropyl carbamate moiety, and a methyl linker.

Key properties include:

Properties

IUPAC Name |

benzyl N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13(2)18(11-15-9-6-10-17-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPKKALLTFSNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the reaction of pyrrolidine with an appropriate isocyanate derivative to form the carbamic acid intermediate. This intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction can yield amines or alcohols, depending on the specific conditions.

Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

Industry: It may find use in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Ester Derivatives with Pyrrolidinone Modifications

(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester ()

- Structural Differences : Contains a 2-oxo-pyrrolidin-1-yl group and a hydroxylated hexyl chain.

- Synthesis : Prepared via methyl ester reduction and chromatographic purification.

(5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester ()

- Structural Differences : Incorporates a siloxy (tert-butyldimethylsilyl) group, enhancing stability for intermediate synthesis.

- Reactivity : The siloxy group protects hydroxyl functionality during multi-step syntheses .

Comparison with Target Compound :

Pyrrolidine Derivatives with Amino/Alkyl Substituents

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 919107-04-3, )

- Structural Differences: Features a cyclopropyl carbamate and a 2-aminoethyl group on the pyrrolidine ring.

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1353960-74-3, )

- Structural Differences: Includes an (S)-2-aminopropionyl group, introducing chirality and peptide-like properties.

- Relevance : Such modifications are critical in designing protease-resistant peptidomimetics .

Comparison with Target Compound :

- The target compound’s isopropyl group offers steric bulk but lacks the amino functionality, limiting its utility in targeted biological applications .

tert-Butyl Ester Analog

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1353973-72-4, )

- Structural Differences : Replaces the benzyl ester with a tert-butyl ester.

- Properties : Lower molecular weight (242.36 g/mol) and increased hydrophobicity due to the tert-butyl group.

- Applications : tert-Butyl esters are often used as protective groups in organic synthesis, suggesting this derivative may serve as an intermediate .

Comparison with Target Compound :

Specialized Derivatives for Molecular Electronics

(4,5,9,10-Tetrahydro-pyren-2-yl)-carbamic acid 4-(2-methylsulfanyl-alkyl)-3,5-dinitro-benzyl ester ()

- Structural Differences : Integrates a tetrahydro-pyrene moiety and nitro groups, enabling π-π stacking and electron-deficient regions.

- Applications : Designed for molecular rectifying films in electronic devices, leveraging its redox-active properties .

Comparison with Target Compound :

Research Findings and Implications

- Synthetic Accessibility : The target compound’s simplicity allows straightforward synthesis, but its discontinued status suggests challenges in scalability or niche applications .

- Functional Versatility: Derivatives with amino or siloxy groups (e.g., ) exhibit broader utility in drug discovery due to tunable polarity and hydrogen-bonding capacity.

- Electronics vs. Pharmaceuticals : While benzyl esters with aromatic systems () excel in electronics, pyrrolidine-carbamate hybrids () are prioritized for biomedical research.

Biological Activity

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamates. Its unique structural features, including a pyrrolidine ring, an isopropyl group, and a carbamic acid moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural composition of this compound can be broken down as follows:

- Pyrrolidine Ring : A five-membered ring that is prevalent in many biologically active compounds.

- Carbamic Acid Moiety : Known for its role in enzyme inhibition and modulation.

- Isopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Benzyl Ester : May influence the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound is predicted to be diverse based on its structural features. Similar compounds have been associated with various pharmacological effects, including:

- Enzyme Inhibition : Compounds with carbamate structures often act as inhibitors for enzymes such as acetylcholinesterase.

- Neuroprotective Effects : The presence of the pyrrolidine moiety suggests potential neuroprotective properties.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence pathways related to neurotransmission.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Donepezil | Carbamate | Acetylcholinesterase inhibitor |

| L-DOPA | Amino acid | Precursor for dopamine synthesis |

| 1-Amino-3-pyrrolidine | Pyrrolidine | Neuroprotective effects |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The lipophilic nature of the benzyl ester enhances its ability to cross biological membranes, facilitating interaction with intracellular targets.

Case Studies and Research Findings

- Neuroprotective Studies : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds have been shown to inhibit oxidative stress and improve neuronal survival rates.

- Antitumor Activity : Analogues of pyrrolidine-containing compounds have demonstrated significant antitumor activity in vitro against various cancer cell lines, suggesting that this compound may also possess similar properties.

- Antimicrobial Properties : Studies have indicated that certain derivatives show potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting their potential as therapeutic agents in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.